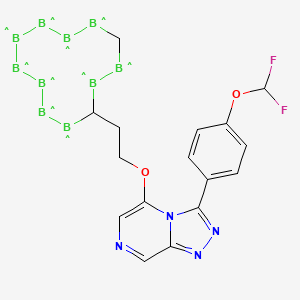![molecular formula C18H21N5O2 B10797410 1-Phenyl-2-[(3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol](/img/structure/B10797410.png)
1-Phenyl-2-[(3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OSM-S-554 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-554 involves the construction of the thienopyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for OSM-S-554 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions
OSM-S-554 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity and synthesis of aminothienopyrimidines.
Biology: It has shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Medicine: Its antimalarial properties make it a candidate for developing new treatments for malaria.
Industry: It can be used in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of OSM-S-554 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the activation of the amino acid starvation response, ultimately killing the parasite .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to OSM-S-554 include other aminothienopyrimidines such as OSM-S-106 and TCMDC-1352947 .
Uniqueness
OSM-S-554 is unique due to its specific structure and potent antimalarial activity. Unlike other compounds in the series, it has shown low mammalian cell toxicity and a low propensity for resistance development .
Propiedades
Fórmula molecular |
C18H21N5O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-phenyl-2-[(3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol |
InChI |
InChI=1S/C18H21N5O2/c24-15(13-5-2-1-3-6-13)12-25-17-11-20-10-16-21-22-18(23(16)17)14-7-4-8-19-9-14/h1-3,5-6,10-11,14-15,19,24H,4,7-9,12H2 |
Clave InChI |
SNDLBGDEOQPBOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=NN=C3N2C(=CN=C3)OCC(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Phenylethoxy)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797351.png)
![3-[4-(Difluoromethoxy)phenyl]-5-phenoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797354.png)
![5-[2-(3,4-difluorophenyl)ethoxy]-3-(2,3-dihydro-1H-indol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797355.png)
![Tert-butyl 4-[5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]piperidine-1-carboxylate](/img/structure/B10797361.png)
![(NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine](/img/structure/B10797362.png)
![3-(Oxan-4-yl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797363.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(4-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797376.png)
![3-[4-(difluoromethoxy)phenyl]-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B10797386.png)
![5-(2-Phenylethoxy)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797389.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropane-1,2-diol](/img/structure/B10797390.png)
![(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol](/img/structure/B10797391.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2-phenylmethoxyphenyl)propan-1-ol](/img/structure/B10797395.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797396.png)
